1-tert-Butyl-3,5-dimethyl-2-nitrobenzene
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Overview
Description
1-tert-Butyl-3,5-dimethyl-2-nitrobenzene is an organic compound with a nitro group attached to a benzene ring that also contains tert-butyl and dimethyl substituents
Preparation Methods
The synthesis of 1-tert-Butyl-3,5-dimethyl-2-nitrobenzene typically involves nitration of 1-tert-Butyl-3,5-dimethylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to introduce the nitro group into the aromatic ring . Industrial production methods may involve similar nitration reactions but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-tert-Butyl-3,5-dimethyl-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, nitric acid, sulfuric acid, and potassium permanganate. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-Butyl-3,5-dimethyl-2-nitrobenzene has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of organic light-emitting diode (OLED) materials, which are widely used in electronic devices such as display screens and lighting.
Chemical Research: It serves as a model compound in studies of nitration reactions and electrophilic aromatic substitution mechanisms.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-3,5-dimethyl-2-nitrobenzene in chemical reactions involves the interaction of the nitro group with various reagents. In electrophilic aromatic substitution reactions, the nitro group acts as an electron-withdrawing group, making the aromatic ring less reactive towards electrophiles . In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons from the reducing agent.
Comparison with Similar Compounds
1-tert-Butyl-3,5-dimethyl-2-nitrobenzene can be compared with other similar compounds, such as:
1-tert-Butyl-3,5-dimethylbenzene: This compound lacks the nitro group and is less reactive in electrophilic aromatic substitution reactions.
1,3,5-tri-tert-Butyl-2-nitrobenzene: This compound has three tert-butyl groups, making it more sterically hindered and less reactive in certain chemical reactions.
1,3-Dimethyl-2-nitrobenzene: This compound has two methyl groups and a nitro group, making it less bulky and more reactive in electrophilic aromatic substitution reactions.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
106273-86-3 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-tert-butyl-3,5-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C12H17NO2/c1-8-6-9(2)11(13(14)15)10(7-8)12(3,4)5/h6-7H,1-5H3 |
InChI Key |
MAXOFIZMGUQLFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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